Cas no 2639444-81-6 (1-{1-(benzyloxy)carbonylazetidin-3-yl}-1H-pyrazole-4-carboxylic acid)

1-{1-(benzyloxy)carbonylazetidin-3-yl}-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2639444-81-6
- 1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
- EN300-28228859
- 1-{1-(benzyloxy)carbonylazetidin-3-yl}-1H-pyrazole-4-carboxylic acid
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- インチ: 1S/C15H15N3O4/c19-14(20)12-6-16-18(7-12)13-8-17(9-13)15(21)22-10-11-4-2-1-3-5-11/h1-7,13H,8-10H2,(H,19,20)
- InChIKey: JRAYFYVOUUEKSE-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC(C1)N1C=C(C(=O)O)C=N1)=O
計算された属性
- 精确分子量: 301.10625597g/mol
- 同位素质量: 301.10625597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 419
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 84.7Ų
1-{1-(benzyloxy)carbonylazetidin-3-yl}-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28228859-0.1g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28228859-10.0g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
Enamine | EN300-28228859-1.0g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28228859-5.0g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28228859-0.05g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28228859-2.5g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28228859-0.5g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28228859-0.25g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-28228859-5g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 5g |
$3770.0 | 2023-09-09 | ||
Enamine | EN300-28228859-1g |
1-{1-[(benzyloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2639444-81-6 | 1g |
$1299.0 | 2023-09-09 |
1-{1-(benzyloxy)carbonylazetidin-3-yl}-1H-pyrazole-4-carboxylic acid 関連文献
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1. Book reviews
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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5. Book reviews
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
1-{1-(benzyloxy)carbonylazetidin-3-yl}-1H-pyrazole-4-carboxylic acidに関する追加情報
Professional Introduction to 1-{1-(benzyloxycarbonyl)azetidin-3-yl}-1H-pyrazole-4-carboxylic Acid (CAS No: 2639444-81-6)
1-{1-(benzyloxycarbonyl)azetidin-3-yl}-1H-pyrazole-4-carboxylic acid, with the CAS number 2639444-81-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule integrates key pharmacophoric elements that are highly relevant to modern drug discovery efforts.
The core structure of 1-{1-(benzyloxycarbonyl)azetidin-3-yl}-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring linked to an azetidine moiety, both of which are well-documented for their role in modulating various biological pathways. The benzyloxycarbonyl group serves as a protecting group for the amine functionality, a common strategy in medicinal chemistry to enhance stability during synthetic processes. This protective feature is particularly valuable in multi-step syntheses where selective functionalization is required.
In recent years, there has been a surge in the exploration of pyrazole and azetidine derivatives due to their diverse pharmacological properties. These compounds have shown potential in inhibiting enzymes, binding to receptors, and modulating signal transduction pathways. Specifically, the pyrazole ring is known for its ability to engage with heme groups in enzymes such as cytochrome P450s, which are pivotal in drug metabolism. The azetidine ring, on the other hand, provides a rigid scaffold that can influence binding affinity and selectivity.
The synthesis of 1-{1-(benzyloxycarbonyl)azetidin-3-yl}-1H-pyrazole-4-carboxylic acid involves a series of well-established organic transformations. Key steps include the formation of the azetidine ring through intramolecular cyclization and the introduction of the pyrazole moiety via condensation reactions. The use of protecting groups, such as the benzyloxycarbonyl (Boc) group, ensures that reactive amine functionalities are shielded from unwanted side reactions. This approach is particularly useful in complex synthetic schemes where multiple reactive sites need to be controlled.
The compound's potential biological activity has been explored in several preclinical studies. Researchers have focused on its interaction with various enzymes and receptors that are implicated in diseases such as cancer, inflammation, and neurological disorders. For instance, derivatives of pyrazole have been reported to inhibit kinases and phosphodiesterases, which are key targets in oncology research. Similarly, azetidine-based compounds have shown promise in modulating G-protein coupled receptors (GPCRs), which play a crucial role in cellular communication.
The latest advancements in computational chemistry have further enhanced the understanding of 1-{1-(benzyloxycarbonyl)azetidin-3-yl}-1H-pyrazole-4-carboxylic acid's interactions with biological targets. Molecular docking studies have been employed to predict how this compound might bind to specific proteins and enzymes. These studies provide valuable insights into the compound's binding affinity and selectivity, guiding the design of more effective derivatives. Additionally, quantum mechanical calculations have helped elucidate the electronic structure of the molecule, which is crucial for understanding its reactivity and stability.
In terms of pharmaceutical applications, 1-{1-(benzyloxycarbonyl)azetidin-3-yl}-1H-pyrazole-4-carboxylic acid could serve as a versatile building block for the development of novel therapeutics. Its structural features allow for modifications that can fine-tune its pharmacological properties. For example, replacing the benzyloxycarbonyl group with other protecting groups or introducing additional functional moieties can alter its solubility, bioavailability, and metabolic stability. Such modifications are essential steps in optimizing lead compounds for clinical use.
The compound's role in drug development is further underscored by its potential as an intermediate in more complex synthetic pathways. By serving as a precursor to other biologically active molecules, 1-{1-(benzyloxycarbonyl)azetidin-3-yl}-1H-pyrazole-4-carboxylic acid contributes to the broader arsenal of tools available to medicinal chemists. The ability to efficiently synthesize this compound and its derivatives ensures that researchers can explore a wide range of pharmacological targets without being limited by synthetic hurdles.
Ethical considerations are also paramount in the development and use of such compounds. Ensuring that synthetic processes are sustainable and environmentally friendly is increasingly important. Researchers are exploring green chemistry approaches to minimize waste and reduce energy consumption during the synthesis of 1-{1-(benzyloxycarbonyl)azetidin-3-yl strong >}-1H-pyrazole -4-carboxylic acid and its analogs. These efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing.
In conclusion, 1-{1-(< strong >benzyloxy strong >)carbonyl}< strong >azetidin -3 -yl strong >)- 1 H -pyrazole -4 -carboxylic acid (CAS No: 2639444 -81 -6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this molecule and its derivatives, it will undoubtedly play an important role in shaping future advances in medicinal chemistry.
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